molecular formula C12H15BrO3S B5587887 4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone

4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone

Cat. No. B5587887
M. Wt: 319.22 g/mol
InChI Key: CSNSXEBDIQKUGS-UHFFFAOYSA-N
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Description

4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone, also known as BPSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfones and has a molecular weight of 333.25 g/mol.

Scientific Research Applications

Electrophoretic and Biocompatible Polymer Synthesis

4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone is part of the broader family of sulfone-based compounds used in advanced polymer synthesis. Specifically, N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a related sulfone compound, has been utilized as an initiator for the polymerization of 2-oxazolines, leading to the creation of electrophoretic poly(2-oxazoline)s with pendent sulfone groups. These polymeric sulfones, through oxidation processes, have been successfully coated on stainless-steel anodes, demonstrating the material's electrophoretic deposition capabilities and biocompatibility when hybridized with bioactive glass for potential biomedical applications (Hayashi & Takasu, 2015).

Creation of Strong Bronsted Acids from Microporous Hybrids

The synthesis and sulfonation of microporous organic-inorganic hybrids involving sulfone functionalities have resulted in materials with significant Bronsted acidity, comparable to that of concentrated sulfuric acid. These materials, synthesized through reactions involving biphenyl and phosphonic acid derivatives with zirconium, display high surface areas and microporosity, recommending their use in catalysis, ion exchange, and separation technologies. This innovative approach indicates the potential of sulfone derivatives in creating new catalysts and functional materials for various industrial applications (Wang, Heising, & Clearfield, 2003).

Antineoplastic Activity of Sulfonylamide Derivatives

In a study focused on the synthesis and biological evaluation of various sulfonamide derivatives, including 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, significant antineoplastic activity was observed both in vitro and in vivo. These compounds, characterized and screened for their antineoplastic potential, showed encouraging activity against several human cancer cell lines, highlighting the potential therapeutic applications of sulfone derivatives in cancer treatment (Dutta, Ravali, Ray, & Nagarajan, 2015).

properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-4-methylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3S/c1-9(14)8-12(2,3)17(15,16)11-6-4-10(13)5-7-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNSXEBDIQKUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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